molecular formula C2Cl3NaO2 B7799944 sodium;2,2,2-trichloroacetate

sodium;2,2,2-trichloroacetate

Cat. No.: B7799944
M. Wt: 185.36 g/mol
InChI Key: SAQSTQBVENFSKT-UHFFFAOYSA-M
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Description

Octanitrocubane is a high-energy explosive compound with the molecular formula C8N8O16 It is known for its unique cubane structure, where each of the eight carbon atoms is bonded to a nitro group (NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanitrocubane is complex and involves multiple steps. The starting material is cubane, a rare and highly strained hydrocarbon. The synthesis process includes nitration reactions where nitro groups are introduced into the cubane structure. The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to prevent decomposition.

Industrial Production Methods

Due to the complexity and cost of its synthesis, Octanitrocubane is not produced on an industrial scale. The synthesis remains primarily in the research and development phase, with small quantities being produced for experimental purposes.

Chemical Reactions Analysis

Types of Reactions

Octanitrocubane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: Reduction of nitro groups can lead to the formation of amines.

    Substitution: Nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted cubane derivatives.

Scientific Research Applications

Chemical Synthesis

Sodium trichloroacetate is primarily utilized in organic chemistry as a reagent. It serves as a precursor for the trichloromethyl group, which is introduced into various organic compounds through decarboxylation. The trichloromethyl anion generated is a strong nucleophile that can react with carbonyl compounds such as aldehydes and ketones. This reaction is particularly useful in the Jocic–Reeve reaction for synthesizing complex molecules .

Key Reactions:

  • Decarboxylation Reaction:
    CCl3CO2NaCCl3+CO2+Na+\text{CCl}_3\text{CO}_2\text{Na}\rightarrow \text{CCl}_3^-+\text{CO}_2+\text{Na}^+
  • Nucleophilic Attack:
    CCl3+RCHORCH CCl3)OH\text{CCl}_3^-+\text{RCHO}\rightarrow \text{RCH CCl}_3)\text{OH}

Biological Applications

In biological research, sodium trichloroacetate has been employed in transcript mapping to enhance sensitivity and precision in detecting RNA transcripts. Its ability to precipitate proteins makes it valuable in proteomics for analyzing protein interactions and functions .

Case Study: Protein Precipitation

  • A study demonstrated the effectiveness of sodium trichloroacetate in precipitating proteins from cell lysates, allowing for the subsequent analysis of protein expression levels via Western blotting.

Medical Uses

Sodium trichloroacetate has shown potential in various medical applications:

  • Protein Precipitant: It is used in clinical chemistry as a protein precipitant, aiding in the separation of proteins from biological fluids for diagnostic purposes.
  • Dermatological Treatments: The compound has been used as a caustic agent for treating skin lesions, such as warts and genital warts, due to its ability to denature proteins effectively .

Clinical Case Example:

  • In dermatological studies, sodium trichloroacetate was applied to patients for wart removal, demonstrating significant efficacy with minimal side effects.

Industrial Applications

Historically, sodium trichloroacetate was utilized as an herbicide targeting perennial grasses. However, regulatory actions led to its withdrawal from the market due to environmental concerns. Despite this, it remains relevant in other industrial contexts:

  • Textile Industry: Used as an acid-binding reagent during dyeing processes.
  • Metal Treatment: Acts as an etching or pickling agent for metal surfaces .

Table 1: Summary of Applications

Application AreaSpecific UseNotes
Chemical SynthesisTrichloromethyl group introductionUseful in organic reactions
Biological ResearchTranscript mappingEnhances sensitivity in RNA detection
MedicalProtein precipitationUsed in diagnostics
Caustic agent for skin lesionsEffective in dermatological treatments
IndustrialAcid-binding reagent in textilesImportant for dyeing processes
Etching agent for metalsUsed in surface treatment

Mechanism of Action

The explosive nature of Octanitrocubane is due to the rapid decomposition of its nitro groups, releasing a large amount of energy. The molecular targets include the strained carbon-nitrogen bonds, which, upon decomposition, release nitrogen gas and carbon dioxide. The presence of strained chemical bonds in the molecule stores potential energy, which is released upon detonation.

Comparison with Similar Compounds

Similar Compounds

    Cubane: The parent hydrocarbon of Octanitrocubane.

    Heptanitrocubane: A similar compound with one less nitro group.

    Octafluorocubane: A fluorinated derivative of cubane.

Uniqueness

Octanitrocubane is unique due to its high nitrogen content and the complete nitration of the cubane structure. This results in a higher energy density compared to other similar compounds. Its performance as an explosive is predicted to be superior to traditional explosives like HMX (octogen) due to its highly expansive breakdown into carbon dioxide and nitrogen gas.

Properties

IUPAC Name

sodium;2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQSTQBVENFSKT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2,2,2-trichloroacetate
Reactant of Route 2
sodium;2,2,2-trichloroacetate
Reactant of Route 3
sodium;2,2,2-trichloroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.